molecular formula C18H10Cl5F3N2O2 B2919911 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-28-3

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2919911
CAS No.: 318959-28-3
M. Wt: 520.54
InChI Key: IESVKFYJADISRH-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole is an intricate organic molecule featuring chloro, trifluoromethyl, and phenoxy groups

Mechanism of Action

Target of Action

The primary target of this compound, also known as Triclosan , is the thyroid hormone homeostasis . It is suggested that Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .

Mode of Action

Triclosan interacts with its targets by altering the circulating concentrations of thyroxine . This alteration is achieved through the activation of the human pregnane X receptor (PXR) and the inhibition of diiodothyronine (T2) sulfotransferases .

Biochemical Pathways

The biochemical pathways affected by Triclosan primarily involve the thyroid hormone homeostasis . The compound’s interaction with its targets leads to changes in these pathways, potentially disrupting the normal functioning of the thyroid gland .

Pharmacokinetics

It is known that triclosan is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .

Result of Action

The molecular and cellular effects of Triclosan’s action primarily involve alterations in thyroid hormone homeostasis . These alterations can lead to dose-dependent decreases in total thyroxine (T4), as demonstrated in studies involving weanling female Long Evans rats .

Action Environment

The action, efficacy, and stability of Triclosan can be influenced by environmental factors. For instance, due to its widespread use and bioaccumulative nature, Triclosan is often detected in environmental and human biological samples . Furthermore, the compound’s action can be influenced by factors such as the presence of other chemicals and the physiological state of the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves multiple synthetic steps. One common route begins with the reaction of 2,4-dichlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole under suitable conditions to form the intermediate. This intermediate is further reacted with 2,4,5-trichlorophenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound usually entails optimizing these synthetic routes for scalability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole can undergo various reactions such as:

  • Oxidation: : Potential formation of hydroxylated derivatives.

  • Reduction: : Potential dechlorination under reducing conditions.

  • Substitution: : Both aromatic and aliphatic substitution reactions.

Common Reagents and Conditions

Oxidative reactions might use reagents like hydrogen peroxide or KMnO₄. Reduction could involve agents like lithium aluminum hydride (LiAlH₄). Substitution reactions typically require appropriate nucleophiles or electrophiles, often facilitated by catalysts or strong bases.

Major Products

Reaction products depend on the reagents and conditions used. Hydroxylation generally yields phenolic derivatives, while reduction might produce dechlorinated compounds.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used in studies involving the synthesis of complex organic molecules.

  • Biology: : Potential as a probe in molecular biology research.

  • Medicine: : Investigated for its role in drug design and development.

  • Industry: : Utilized in the formulation of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(2,4-dichlorophenoxy)-1-methyl-5-(2,4-dichlorophenoxy)methyl-3-(trifluoromethyl)-1H-pyrazole

  • 2,4-dichloro-1-methyl-5-(2,4-dichlorophenoxy)-3-(trifluoromethyl)-1H-pyrazole

Highlighting Uniqueness

Voilà, a deep dive into 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole. Where shall we go from here?

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESVKFYJADISRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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